CAY10565
Description
CAY10565 is a synthetic S-nitrosothiol (RSNO) compound that acts as an exogenous nitric oxide (NO) donor under acidic conditions . Structurally, it belongs to a novel class of RSNOs designed for pH-dependent NO release.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.2 |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |
InChI Key |
OUCJPOXOGCRTEY-UHFFFAOYSA-N |
SMILES |
COc1ccc(cc1)C1[S]=NOC1O |
Synonyms |
4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- pH Sensitivity : CAY10565 decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer (pH 5.0, 37°C) .
- Pharmacological Activity : It relaxes phenylephrine-constricted rat aortic strips by 71% at pH 6.0 and 44% at pH 7.4 , indicating higher efficacy under acidic conditions .
Structural and Functional Analogues
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| This compound | Not explicitly stated* | Not available | S-nitrosothiol | NO donor (acidic conditions) |
| CAY10566 | C₁₈H₁₇ClFN₅O₂ | 389.81 | Chloro, fluoro, nitro | Undisclosed (likely research) |
| CAY10567 | C₂₁H₁₄N₂O₂ | 326.35 | Quinoxaline, carboxyl | Synthetic intermediate |
| S-Nitrosoglutathione (GSNO) | C₁₀H₁₆N₄O₇S | 336.32 | Glutathione backbone | Endogenous NO donor |
*Note: this compound’s molecular formula is inferred to resemble other CAY105xx compounds, which often include halogens and heterocyclic groups .
Pharmacological and Chemical Properties
a. Nitric Oxide Release Mechanism
- This compound: Releases NO preferentially in acidic environments (e.g., inflamed or ischemic tissues), making it a targeted therapeutic agent .
- Endogenous RSNOs (e.g., GSNO, CysNO): Release NO under physiological pH but lack stability (half-life < 30 minutes in vivo), limiting therapeutic utility .
b. Stability and Bioavailability
- This compound: Stable at pH 5.0 (half-life = 130 minutes) but less effective at neutral pH, contrasting with CAY10566 and CAY10567, which lack documented NO-donor activity but may exhibit stability in diverse conditions due to halogen substitutions .
- GSNO: Rapidly decomposes in plasma, requiring co-administration with stabilizers like glutathione .
Advantages and Limitations
This compound Advantages :
- Targeted Activity: Superior NO release in acidic microenvironments compared to endogenous RSNOs .
- Extended Half-Life: 2.2-fold longer stability than GSNO at pH 5.0 .
Limitations :
Comparison with CAY10566/CAY10567 :
- CAY10566 ’s chloro and nitro groups may enhance membrane permeability but its functional role remains uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
